6-Aminopyridine-2-carboxylic acid
Overview
Description
6-Aminopyridine-2-carboxylic acid is an important raw material in organic synthesis, agricultural fields, and in dyestuffs . It is also used as a reagent in the preparation of pharmaceuticals, such as ghrelin receptor antagonists .
Synthesis Analysis
The synthesis of 6-Aminopyridine-2-carboxylic acid involves heating a suspension of 2-acetylaminopyridine-6-carboxylic acid in 2.5 N NaOH at 80° C for 1.5 hours under a nitrogen atmosphere . The resulting solution is cooled and acidified with cold 3N HCl. The precipitate obtained is filtered and washed successively with water and acetonitrile .Chemical Reactions Analysis
6-Aminopyridine-2-carboxylic acid is used as a reagent in the preparation of pharmaceuticals, such as ghrelin receptor antagonists . It is also used in the synthesis of SHAPE reagents .Physical And Chemical Properties Analysis
6-Aminopyridine-2-carboxylic acid is a pale cream powder . It is soluble in hot water . Its empirical formula is C6H6N2O2 and its formula weight is 138.12 .Scientific Research Applications
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Organic Synthesis
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Crystallography
- A compound based on central Cu(II) ions and 6-aminopyridine-2-carboxylicato (L −) (L) ligand was reported . This compound was synthesized under hydrothermal conditions.
- The title compound was prepared under the hydrothermal conditions. A mixture of Cu (OAc) 2 ⋅H 2 O (20.0 mg, 0.1 mmol), 6-aminopyridine-2-carboxylic acid (13.8 mg, 0.1 mmol) and 8 mL distilled water in a 20 mL Teflon-lined autoclave was kept under autogenous pressure at 353 K for 2 days. After cooling to room temperature at a rate of 5 K h −1, green crystals were collected by filtration and washed with distilled water .
- The crystal structure of the compound was determined, and the results were published in the journal Zeitschrift für Kristallographie - New Crystal Structures .
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N-Monoalkylation of Aminopyridines
- The N-monoalkylation of 2- or 3-aminopyridines by a carboxylic acid and sodium borohydride afforded the corresponding alkylaminopyridine under mild conditions in good yields . N-Alkylaminopyridines are important intermediate for preparing N-containing heterocycles, such as “flytrap” aminopyridinium-based anion hosts and pharmaceuticals .
- The reaction proceeds smoothly under very mild conditions to afford the corresponding alkylaminopyridine in good yields . Sodium borohydride was added to a stirring mixture of aminopyridine and carboxylic acid in THF . The mixture was stirred for 0.5 to 2 h and the progress of the reaction was monitored by GC-MS .
- The product was obtained after the usual work-up . This alkylation procedure is simple and practical, and the utility of this reaction could be extended to 2-aminopyridine, 3-aminopyridine and with carboxylic acids such as formic, acetic, propanoic, butanoic and trifluoroacetic acid .
Safety And Hazards
properties
IUPAC Name |
6-aminopyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H2,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCKJFCJIHCHIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326004 | |
Record name | 6-Aminopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminopyridine-2-carboxylic acid | |
CAS RN |
23628-31-1 | |
Record name | 6-Aminopyridine-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023628311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23628-31-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522596 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Aminopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Aminopyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-AMINOPYRIDINE-2-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6NBL985SU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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